Superior Cytotoxicity vs. C6-Ceramide in Neuroblastoma Model
In a direct head-to-head comparison using the SK-N-BE(2)C human neuroblastoma cell line, C6-Phytoceramide (PCer6) demonstrated significantly greater cytotoxicity than the commonly used analog C6-Ceramide (Cer6). The enhanced potency is a key differentiator for researchers focused on apoptosis induction [1].
| Evidence Dimension | Cytotoxicity (LDH release assay) |
|---|---|
| Target Compound Data | 199.50 ± 18.15% of untreated control |
| Comparator Or Baseline | C6-Ceramide (Cer6): 158.53 ± 7.69% of untreated control |
| Quantified Difference | 25.8% higher cytotoxicity for C6-Phytoceramide |
| Conditions | SK-N-BE(2)C neuroblastoma cells incubated with 20 µM of each compound for 24 hours; data from two independent experiments performed in quadruplicate. |
Why This Matters
This quantifiable increase in potency allows for lower working concentrations to achieve the same biological effect, reducing potential off-target effects and optimizing experimental design.
- [1] Hwang O, Kim G, Jang YJ, et al. Synthetic phytoceramides induce apoptosis with higher potency than ceramides. Mol Pharmacol. 2001;59(5):1249-1255. Data from Figure expansion. View Source
